2-Ethyl-5-nitroaniline
Overview
Description
2-Ethyl-5-nitroaniline is a chemical compound with the CAS Number: 20191-74-6 . It has a molecular weight of 166.18 and is typically a yellow to deep reddish-yellow crystal or powder .
Molecular Structure Analysis
The molecule of 2-Ethyl-5-nitroaniline is nearly planar . In the crystal structure, weak intermolecular N—H…N and C—H…O hydrogen bonds link the molecules into chains, forming R22 (10) ring motifs .Physical And Chemical Properties Analysis
2-Ethyl-5-nitroaniline has a density of 1.2±0.1 g/cm3 . It has a boiling point of 335.3±22.0 °C at 760 mmHg . The exact mass is 166.074234 . The physical form is a crystal or powder with a yellow to deep reddish-yellow color .Safety and Hazards
2-Ethyl-5-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Ethyl-5-nitroaniline is a chemical compound with the formula C8H10N2O2 Similar compounds such as dinitroanilines are known to act specifically on tubulin proteins and inhibit shoot and root growth of plants .
Mode of Action
For instance, dinitroanilines, which are structurally similar, bind to tubulin proteins and disrupt microtubule assembly, thereby inhibiting cell division .
Biochemical Pathways
Compounds with similar structures, such as dinitroanilines, affect the microtubule assembly pathway, leading to disruption of cell division and growth .
Result of Action
Based on the effects of similar compounds, it may lead to inhibition of cell division and growth, particularly in plants .
properties
IUPAC Name |
2-ethyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWMCKTKJKIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400021 | |
Record name | 2-ethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-nitroaniline | |
CAS RN |
20191-74-6 | |
Record name | 2-Ethyl-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20191-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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